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Abstract
Adipic acid is a crucial precursor for the production of polymers like Nylon-6,6 and is primarily

manufactured from petroleum-based feedstocks.[1][2][3] A sustainable alternative involves the

bio-based production of adipic acid from renewable resources, often proceeding through the

intermediate cis,cis-muconic acid (cis,cis-MA).[1][4][5] The final and critical step in this

bioconversion is the hydrogenation of unsaturated dicarboxylic acids to adipic acid.[1][2][3]

Enoate reductases (ERs), particularly those from Clostridia and Bacillus species, have been

identified as effective biocatalysts for this transformation.[1][6] These enzymes catalyze the

hydrogenation of the carbon-carbon double bonds in cis,cis-muconate to produce adipic acid

with high conversion rates and yields.[1][2][3] This document provides detailed protocols for

whole-cell biotransformation of cis,cis-muconate, summarizes key quantitative data, and

outlines the enzymatic pathway.

Enzymatic Reaction Pathway
Enoate reductases (ERs) catalyze the sequential hydrogenation of the two C=C double bonds

in cis,cis-muconic acid to yield adipic acid. This reduction typically utilizes a reduced

nicotinamide cofactor, such as NADH or NADPH, as the hydride donor. Some ERs may also
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exhibit cis-trans isomerase activity, leading to the formation of intermediates or by-products like

trans,trans-muconic acid and 2-hexenedioic acid before complete saturation.[1]
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Caption: Enzymatic hydrogenation of cis,cis-muconic acid to adipic acid by enoate reductase.

Quantitative Data Summary
The efficiency of the conversion of cis,cis-muconic acid to adipic acid varies significantly

depending on the specific enoate reductase used. The following tables summarize the

performance of different ERs expressed in E. coli through whole-cell biotransformation.

Table 1: Whole-Cell Biotransformation of Muconic Acid Isomers[1]
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Enzyme
Expressed

Substrate
(cis,cis-
Muconic Acid,
0.7 mM)

Incubation
Time (h)

Adipic Acid
Yield (%)

By-products
Detected

ER-BC
cis,cis-Muconic

Acid
24 99 None

ER-CA
cis,cis-Muconic

Acid
24 99 None

ER-MT
cis,cis-Muconic

Acid
24 99 None

ER-CK
cis,cis-Muconic

Acid
24 < 29

2-Hexenedioic

acid, trans,trans-

Muconic acid, 3-

Hexenedioic

acid-like

compound

ER-CL
cis,cis-Muconic

Acid
24 < 29

2-Hexenedioic

acid, trans,trans-

Muconic acid, 3-

Hexenedioic

acid-like

compound

Table 2: Adipic Acid Production in Engineered E. coli Strains[7]
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Strain Engineering
Strategy

Condition Adipic Acid Titer (mg/L)

Engineered E. coli expressing

CaER
Microaerobic 5.8 ± 0.9

Co-culture system with T7

promoter for CaER expression
Microaerobic 18.3 ± 0.6

Co-culture with Vitreoscilla

hemoglobin (VHb) introduction
Microaerobic 27.6 ± 1.3

Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of cis,cis-
Muconate
This protocol describes the use of engineered E. coli cells expressing an enoate reductase for

the conversion of cis,cis-muconic acid to adipic acid.[1]
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Start: Prepare E. coli
expressing target Enoate Reductase

1. Culture Cells:
Grow cells to mid-log phase

(e.g., OD600 ≈ 0.6-0.8)

2. Induce Protein Expression:
Add inducer (e.g., IPTG)

and incubate to express ER

3. Harvest & Resuspend:
Centrifuge cells and resuspend

in reaction buffer

4. Initiate Reaction:
Add cis,cis-muconic acid
(e.g., final conc. 0.7 mM)

5. Incubate:
Incubate for 24 hours

(e.g., 30°C, with shaking)

6. Sample & Quench:
Collect supernatant and

stop reaction (e.g., acidification)

7. Analyze Products:
Use LC-MS or HPLC to quantify

substrate and products

End: Data Analysis

Click to download full resolution via product page

Caption: Workflow for whole-cell biotransformation of cis,cis-muconic acid.
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Methodology:

Strain Preparation: Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding the desired

enoate reductase.

Cultivation: Inoculate a single colony into an appropriate medium (e.g., LB broth with

antibiotic) and grow overnight. Use this starter culture to inoculate the main culture volume

and grow at 37°C with shaking to an OD₆₀₀ of 0.6–0.8.

Induction: Induce the expression of the enoate reductase by adding a suitable inducer (e.g.,

0.1-1.0 mM IPTG) and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-

30°C).

Biotransformation: a. Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). b.

Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

c. Resuspend the cells in the reaction buffer to a desired cell density. d. Add cis,cis-muconic

acid to a final concentration of 0.7 mM to start the reaction.[1] e. For oxygen-sensitive

enzymes like CaER, conduct the reaction under microaerobic or anaerobic conditions.[6][7]

Incubation: Incubate the reaction mixture at 30°C with shaking for 24 hours.[1]

Sampling and Analysis: a. Periodically collect aliquots from the reaction mixture. b.

Centrifuge the aliquots to pellet the cells. c. Analyze the supernatant for the presence of

muconic acid isomers, intermediates, and adipic acid using LC-MS or HPLC.[1][2]

Protocol 2: In Vitro Enoate Reductase Activity Assay
While some ERs show low in vitro activity towards muconic acid, this general

spectrophotometric assay can be used to determine their activity against other reference

substrates (e.g., 2-hexenedioic acid, trans-cinnamic acid) by monitoring NADH oxidation.[1]

Materials:

Purified Enoate Reductase

100 mM Tris-HCl buffer (pH 7.5)

10 mM NADH solution
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50 mM substrate stock solution (e.g., 2-hexenedioic acid in buffer or a suitable solvent)

UV-Vis Spectrophotometer

Methodology:

Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

850 µL of 100 mM Tris-HCl buffer (pH 7.5)

50 µL of 10 mM NADH solution (final concentration: 0.5 mM)

50 µL of purified enzyme solution

Background Measurement: Mix the components and measure the background rate of NADH

oxidation at 340 nm for 1-2 minutes.

Initiate Reaction: Add 50 µL of the 50 mM substrate stock solution (final concentration: 2.5

mM) to the cuvette, mix quickly, and immediately start monitoring the decrease in

absorbance at 340 nm.

Data Acquisition: Record the absorbance at 340 nm for 5-10 minutes.

Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law. The molar

extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the

oxidation of 1 µmol of NADH per minute under the specified conditions.
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1. Prepare Reagents:
Buffer, NADH, Substrate, Purified Enzyme

2. Prepare Reaction Mix:
Combine Buffer, NADH, and Enzyme

in a cuvette

3. Measure Background:
Monitor A340 before adding substrate

4. Start Reaction:
Add substrate and mix rapidly

5. Monitor Absorbance:
Record decrease in A340 over time

6. Calculate Activity:
Use Beer-Lambert law to determine

NADH consumption rate

Click to download full resolution via product page

Caption: General workflow for an in vitro enoate reductase spectrophotometric assay.

Key Considerations and Troubleshooting
Enzyme Selection: The choice of enoate reductase is critical. ERs from Clostridium

acetobutylicum (CaER), ER-BC, and ER-CA demonstrate high yields for adipic acid
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production from cis,cis-muconate, whereas ER-CK and ER-CL result in lower yields and

significant by-product formation.[1][7]

Oxygen Sensitivity: Many enoate reductases, particularly those from clostridial sources, are

oxygen-sensitive due to their [4Fe-4S] clusters.[6][7] For these enzymes, experiments should

be conducted under microaerobic or strictly anaerobic conditions to maintain activity.[7][8]

By-product Formation: The formation of isomers like trans,trans-muconic acid by enzymes

such as ER-CK and ER-CL suggests an inherent cis-trans isomerase activity.[1] If the

desired product is solely adipic acid, selecting an enzyme with high specificity like ER-BC or

ER-CA is essential.

Substrate Affinity: Some enzymes may exhibit high whole-cell conversion efficiency but low

detectable in vitro activity against a specific substrate, potentially due to low substrate affinity

or transport limitations.[1] This highlights the importance of performing both in vivo and in

vitro characterizations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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